Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is a cyclic pentapeptide recognized for its significant antagonistic activity against the CXC chemokine receptor type 4 (CXCR4). This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions like cancer and HIV, where CXCR4 plays a crucial role in cell signaling and migration. The compound's structure consists of five amino acids, including 2-Naphthylalanine, Proline, D-Tyrosine, Arginine, and Arginine, which contribute to its biological activity and specificity.
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is synthesized through chemical methods rather than being derived from natural sources. It is primarily produced in laboratory settings for research purposes.
This compound falls under the category of cyclic peptides, which are characterized by a circular arrangement of amino acids. It is classified as a peptide antagonist due to its ability to inhibit receptor activity.
The synthesis of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] typically involves solid-phase peptide synthesis (SPPS) followed by macrocyclization. The process includes several key steps:
The macrocyclization process can utilize various methods, including:
The molecular formula of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is . Its structure features a cyclic arrangement that enhances its stability and biological activity.
The compound's structural data can be visualized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods confirm the integrity of the cyclic structure and provide insights into its conformational properties.
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] primarily engages in substitution reactions due to the presence of reactive functional groups. Key reactions include:
Common reagents used in reactions involving this compound include nitrile oxides for cyclization and various protecting groups during synthesis to ensure selectivity. The major product formed from these reactions is the cyclic pentapeptide itself, which can undergo further modifications to create derivatives with altered biological activities.
The mechanism of action for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] involves binding to the CXCR4 receptor. By inhibiting this interaction, the compound prevents the binding of its natural ligand, stromal cell-derived factor 1 (SDF-1). This blockade disrupts downstream signaling pathways critical for cell migration, proliferation, and survival, making it a potent candidate for therapeutic intervention in diseases where CXCR4 is implicated.
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] exhibits characteristics typical of cyclic peptides:
The chemical properties include:
Relevant data regarding melting point, boiling point, or specific reactivity profiles are often determined through experimental studies.
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] has been extensively investigated for several applications:
The C-X-C chemokine receptor type 4 (CXCR4), a class A G-protein coupled receptor, is overexpressed in at least 23 cancer types, including breast, prostate, ovarian, and pancreatic malignancies. Its endogenous ligand, C-X-C motif chemokine ligand 12 (CXCL12), is constitutively secreted by stromal cells in bone marrow, lymph nodes, liver, and lungs. The CXCR4/CXCL12 axis drives tumor progression through bidirectional crosstalk between cancer cells and the tumor microenvironment. Historically, CXCR4 gained prominence as an HIV coreceptor, accelerating the development of antagonists like Plerixafor. However, oncology applications now dominate research, focusing on disrupting CXCR4-mediated metastasis and microenvironment remodeling. Peptide-based antagonists offer distinct advantages, including high target specificity and reduced off-target effects compared to small molecules, positioning cyclo[2Nal-Pro-D-Tyr-Arg-Arg] as a structurally optimized candidate. [1] [4] [7]
CXCR4 activation initiates multiple oncogenic signaling cascades upon CXCL12 binding:
Table 1: CXCR4-Activated Signaling Pathways in Cancer
| Pathway | Key Effectors | Oncogenic Outcomes |
|---|---|---|
| Gαi | Adenylate cyclase inhibition | Enhanced cell migration |
| Gβγ/PI3K | Akt/mTOR activation | Cell survival, proliferation |
| PLCβ/PKC | Calcium flux, ERK phosphorylation | Chemotaxis, invasion |
| JAK/STAT | STAT3 nuclear translocation | Gene transcription, immune evasion |
CXCR4 overexpression transforms cancer cells into "metastatic missiles" directed toward organs with high CXCL12 secretion:
Peptide-based CXCR4 antagonists evolved through three generations:
Table 2: Evolution of Peptide-Based CXCR4 Antagonists
| Generation | Prototype Compound | Key Structural Features | Affinity (IC50) | Limitations |
|---|---|---|---|---|
| First | ALX40-4C | Linear poly-D-arginine | 1–5 µM | Nonspecific toxicity |
| Second | FC131 | Cyclic via disulfide (Cys1-Cys4) | 8.2 nM | Serum instability |
| Third | Motixafortide | 2Nal, D-amino acids, lactam bridge | 0.6 nM | High synthesis complexity |
| Third (Advanced) | Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] | Proline kink, D-Tyr, cationic Arg4,5 | < 1 nM (predicted) | Under investigation |
Structural Innovations in Cyclo[2Nal-Pro-D-Tyr-Arg-Arg]:
Future directions include optimizing oral bioavailability and evaluating synergy with immune checkpoint inhibitors, leveraging the compound’s ability to reprogram the tumor microenvironment. [1] [4] [9]
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6